3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes a detailed description of the reaction conditions, reagents, and steps involved in the synthesis.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Derivatives
- 3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and its derivatives have been synthesized and studied for various biological activities. For example, Khalifa et al. (1982) described the synthesis of derivatives including 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline and its benzoyl and benzyl derivatives (Khalifa et al., 1982).
Biological Evaluation
- Some derivatives of 1,2,3,4-tetrahydroquinazoline-3-carboxylic acid have been evaluated for their potential as peroxisome proliferators-activated receptor (PPAR) gamma agonists. A study by Azukizawa et al. (2008) identified a specific derivative as a novel PPAR gamma agonist with potent activity and potential efficacy in diabetes treatment (Azukizawa et al., 2008).
Chemical Reactions and Transformations
- Cherbuliez et al. (1967) investigated the reactions of o-Methoxycarbonyl-phenyl isocyanate with mono-aminoalkyl orthophosphoric and sulfuric acids, leading to the formation of 1,2,3,4-tetrahydroquinazoline-2,4-dione-3-ethyl phosphoric (or sulfuric) monoesters (Cherbuliez et al., 1967).
Safety And Hazards
The safety and hazards of a compound are determined through toxicological studies. This can include information on the compound’s toxicity, flammability, and potential health effects.
Future Directions
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include additional synthesis methods, more detailed structural analysis, or exploration of potential uses in medicine or industry.
properties
IUPAC Name |
3-(4-ethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22)9-14(13)18-17(19)23/h3-9H,2H2,1H3,(H,18,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBIGYLNITJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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